molecular formula C16H16N2O2 B12937411 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

Cat. No.: B12937411
M. Wt: 268.31 g/mol
InChI Key: XRUVZGRZJSUIIG-UHFFFAOYSA-N
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Description

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline is a chemical compound offered for research and development purposes. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. This molecule features an aniline group linked to a 5,6-dimethoxy-1H-indole scaffold, a structure often seen in compounds with significant biological activity. As a result, it serves as a valuable synthetic intermediate or building block in medicinal chemistry for the exploration and development of new pharmacologically active molecules. Researchers may utilize this compound in the synthesis of more complex structures aimed at investigating specific biological pathways. Its exact physical and chemical properties, such as melting point, solubility, and molecular weight, should be verified by the researcher prior to use. All handling and experiments must be conducted by trained professionals in accordance with applicable laboratory safety standards.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

2-(5,6-dimethoxyindol-1-yl)aniline

InChI

InChI=1S/C16H16N2O2/c1-19-15-9-11-7-8-18(14(11)10-16(15)20-2)13-6-4-3-5-12(13)17/h3-10H,17H2,1-2H3

InChI Key

XRUVZGRZJSUIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2C3=CC=CC=C3N)OC

Origin of Product

United States

Preparation Methods

Modified Bischler Indole Synthesis

  • Starting materials: 3,5-dimethoxyaniline and halogenated ketones (e.g., phenacyl bromides or 2-chloroacetophenone).
  • Process: The aniline reacts with halogenated ketones in the presence of an inorganic base such as sodium bicarbonate to form substituted phenacyl anilines.
  • N-protection: The intermediate is protected by acetylation using acetic anhydride.
  • Cyclization: The protected intermediate undergoes cyclization in trifluoroacetic acid (TFA) at elevated temperature (around 100 °C) under inert atmosphere to form N-acetyl indoles.
  • Deprotection: Treatment with methanolic potassium hydroxide removes the acetyl group, yielding 3-substituted 4,6-dimethoxyindoles.
  • Yields: Typically moderate to good (up to ~79% for related indoles).
  • Advantages: This method allows regioselective synthesis of methoxy-activated indoles with substitution at desired positions.

Scheme Summary:

Step Reagents/Conditions Outcome
Aniline + Haloketone EtOH, NaHCO3, reflux, 2 h Phenacyl aniline intermediate
N-protection Ac2O, room temperature, overnight N-acetylated intermediate
Cyclization TFA, 100 °C, Argon atmosphere N-acetyl indole
Deprotection MeOH, KOH, room temperature 3-substituted 4,6-dimethoxyindole

(Scheme adapted from)

One-Pot Cyclization with Lithium Bromide

  • Starting materials: 3,5-dimethoxyaniline, 2-chloroacetophenone, lithium bromide, and sodium bicarbonate.
  • Process: The mixture is refluxed in 1-propanol overnight under neutral conditions.
  • Outcome: Direct cyclization to 3-substituted 4,6-dimethoxyindoles in moderate yields (~61%).
  • Advantages: Simplifies the process by avoiding multiple protection/deprotection steps.

(Scheme adapted from)

Microwave-Assisted Synthesis

  • Starting materials: Phenylhydrazine, pyruvic acid, zinc chloride, phosphorus pentachloride.
  • Process: The reaction mixture is irradiated in a microwave oven for 5 hours.
  • Outcome: Efficient synthesis of 4,6-dimethoxyindole with high yield (~79%).
  • Advantages: Shorter reaction time and higher yield compared to classical heating.

(Scheme adapted from)

Preparation of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline

The target compound requires the attachment of an aniline moiety at the nitrogen (N-1) of the 5,6-dimethoxyindole ring. The key steps involve:

N-Alkylation or N-Arylation of 5,6-Dimethoxyindole

  • Method: The 5,6-dimethoxyindole is reacted with 2-halogenated aniline derivatives (e.g., 2-iodoaniline or 2-bromoaniline) under palladium-catalyzed cross-coupling conditions or nucleophilic substitution.
  • Catalysts: Pd(OAc)2 with bases such as K2CO3 in polar solvents (e.g., pivalic acid or DMF).
  • Conditions: Heating at 100–110 °C under oxygen or inert atmosphere for 24 hours.
  • Yields: High yields reported (~82% for related indolyl anilines).
  • Purification: Silica gel column chromatography using ethyl acetate/hexane mixtures.

This method is supported by palladium-catalyzed C-N bond formation literature and is effective for synthesizing N-substituted indoles with aniline groups at N-1.

(Supported by)

Alternative Synthetic Routes

  • Reduction of Nitro Precursors: 5-nitro-2-phenyl-1H-indole derivatives can be reduced using Pd/C under hydrogen atmosphere to yield 5-amino derivatives, which can be further functionalized to aniline-substituted indoles.
  • Electrophilic Substitution: Direct substitution on the indole nitrogen with aniline derivatives under acidic or basic conditions, though less common due to regioselectivity challenges.

(Supported by)

Catalysts and Solvents Used in Preparation

Catalyst/Agent Role Notes
Zinc chloride (ZnCl2) Lewis acid catalyst Used in microwave-assisted synthesis
Phosphorus pentachloride (PCl5) Cyclization and activation Used in indole ring formation
Sodium bicarbonate (NaHCO3) Base Neutralizes acids, facilitates cyclization
Palladium acetate (Pd(OAc)2) Catalyst for C-N coupling Used in N-arylation of indoles
Potassium carbonate (K2CO3) Base Supports Pd-catalyzed cross-coupling
Acetic anhydride (Ac2O) N-protection Protects aniline nitrogen during cyclization
Trifluoroacetic acid (TFA) Cyclization solvent Promotes ring closure
Methanolic potassium hydroxide (KOH) Deprotection Removes acetyl protecting groups

(Summarized from)

Research Findings and Yield Data

Step/Method Yield (%) Reaction Time Notes
Microwave-assisted indole synthesis 79 5 hours Efficient, high yield
Modified Bischler synthesis 61–79 Several hours to overnight Multi-step, regioselective
One-pot cyclization with LiBr 61 Overnight reflux Simplified process
Pd-catalyzed N-arylation 82 24 hours High yield, mild conditions
Reduction of nitro precursors 67 Several hours Useful for amino-substituted indoles

(Data compiled from)

Summary Table of Preparation Methods

Preparation Method Key Reagents/Conditions Advantages Yield Range (%) Reference
Modified Bischler Indole Synthesis 3,5-dimethoxyaniline, haloketones, NaHCO3, Ac2O, TFA, KOH Regioselective, well-established 61–79
One-pot Cyclization (LiBr/NaHCO3) 3,5-dimethoxyaniline, 2-chloroacetophenone, LiBr, NaHCO3, 1-propanol reflux Simplified, fewer steps 61
Microwave-assisted synthesis Phenylhydrazine, pyruvic acid, ZnCl2, PCl5, microwave irradiation Fast, high yield 79
Pd-catalyzed N-arylation 5,6-dimethoxyindole, 2-halogenated aniline, Pd(OAc)2, K2CO3, pivalic acid, 110 °C High yield, mild conditions 82
Reduction of Nitro Precursors Pd/C, H2 atmosphere Access to amino derivatives 67

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5,6-Dimethoxy-1H-indol-1-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares key structural features and properties of 2-(5,6-Dimethoxy-1H-indol-1-yl)aniline with related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents on Indole Position of Indole-Aniline Linkage Key Functional Groups
This compound Not available C₁₆H₁₆N₂O₂ 268.31 5,6-dimethoxy Ortho (C2 of aniline) Methoxy, aniline
4-(2,3-Dihydro-1H-indol-1-yl)aniline 224036-13-9 C₁₄H₁₄N₂ 210.27 None (dihydroindole) Para (C4 of aniline) Dihydroindole, aniline
2-(2,3-Dihydro-1H-indol-1-yl)aniline hydrochloride 71971-47-6 C₁₄H₁₅ClN₂ 246.74 None (dihydroindole) Ortho (C2 of aniline) Hydrochloride salt, dihydroindole
4-Fluoro-N-(1H-indol-6-ylmethyl)aniline 1638253-58-3 C₁₅H₁₃FN₂ 240.28 None N-linked methylene bridge Fluoro, indol-6-ylmethyl
Key Observations:

Dihydroindole (indoline) derivatives (e.g., 224036-13-9 and 71971-47-6) feature a partially saturated indole ring, reducing aromaticity and altering conformational flexibility. This may affect binding affinity in biological systems .

Salt vs. Free Base :

  • The hydrochloride salt (71971-47-6) exhibits higher water solubility than the free base forms, a critical factor in pharmaceutical formulation .

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